molecular formula C17H16N4O5S B11437343 N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide

N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide

Cat. No.: B11437343
M. Wt: 388.4 g/mol
InChI Key: XVWNCGLMSFBYDU-UHFFFAOYSA-N
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Description

N-{[5-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including a methoxyphenyl group, a carbamoyl group, a sulfanyl group, an oxadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl isocyanate.

    Introduction of the Sulfanyl Group: This can be done by reacting the intermediate with a thiol under suitable conditions.

    Formation of the Furan Ring: The final step involves the cyclization of the intermediate to form the furan ring, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its diverse functional groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Mechanism of Action

The mechanism by which N-{[5-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfanyl group may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-{[5-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}BENZENE-2-CARBOXAMIDE: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

N-{[5-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is unique due to the combination of its functional groups and the presence of the furan ring, which may confer specific chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C17H16N4O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C17H16N4O5S/c1-24-12-5-2-4-11(8-12)19-14(22)10-27-17-21-20-15(26-17)9-18-16(23)13-6-3-7-25-13/h2-8H,9-10H2,1H3,(H,18,23)(H,19,22)

InChI Key

XVWNCGLMSFBYDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3

Origin of Product

United States

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